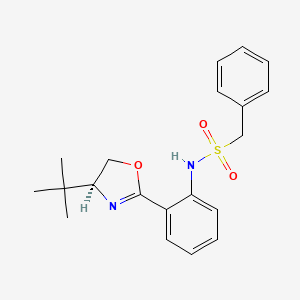

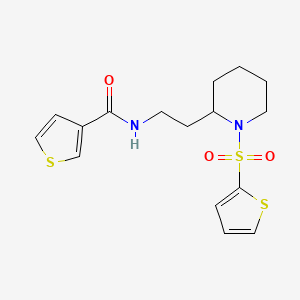

![molecular formula C7H12N4O B2887115 [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine CAS No. 2153239-12-2](/img/structure/B2887115.png)

[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine, involves various techniques . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Molecular Structure Analysis

The molecular structure of[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is confirmed by spectroscopic techniques . The InChI code is 1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)/t5-,6-/m0/s1 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the 1,2,4-triazole ring and the subsequent attachment of the oxolan-3-yl group . Physical And Chemical Properties Analysis

The compound[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a powder at room temperature . It has a molecular weight of 168.2 .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including our compound of interest, are known for their stability and versatility in drug design. They mimic the amide bond, allowing them to interact with biological systems effectively. This compound could be pivotal in developing new medications with potential uses as anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

The triazole ring is a common motif in organic chemistry due to its stability under both acidic and basic conditions. It serves as a scaffold for synthesizing various organic compounds, potentially aiding in the creation of novel organic materials with enhanced properties .

Polymer Chemistry

In polymer science, triazole derivatives can be used to modify polymers, enhancing their thermal stability and mechanical properties. This compound could be integrated into polymer chains to create materials with specific characteristics suitable for industrial applications .

Supramolecular Chemistry

The ability of triazoles to engage in hydrogen bonding makes them excellent candidates for constructing supramolecular structures. They can be used to develop new materials with unique properties, such as self-healing or responsive behaviors .

Bioconjugation

Triazole rings can act as linkers in bioconjugation, connecting biomolecules to other chemical entities. This compound could be used to attach drugs to targeting moieties or to link enzymes with substrates or inhibitors .

Chemical Biology

In chemical biology, triazole derivatives are valuable tools for probing biological systems. They can be used to label biomolecules, study protein interactions, or inhibit enzymatic activity, providing insights into cellular processes .

Fluorescent Imaging

Due to their electronic properties, triazoles can be part of fluorescent probes. This compound could be used to develop new imaging agents that help visualize biological events in real-time .

Materials Science

The robustness of the triazole ring makes it suitable for materials science applications. It could be used to create coatings, films, or composites with improved resistance to environmental factors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHHUCXQMAPHX-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CN)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1CN)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine | |

CAS RN |

2153239-12-2 |

Source

|

| Record name | rac-1-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

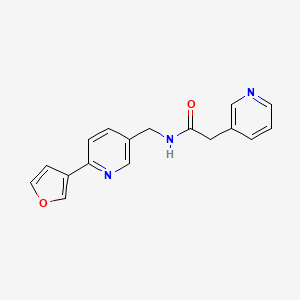

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

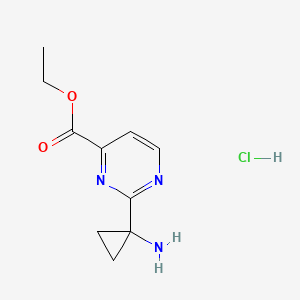

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

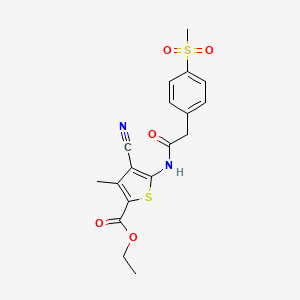

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)